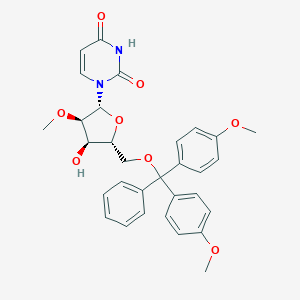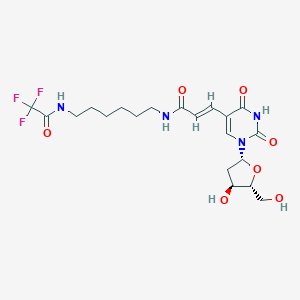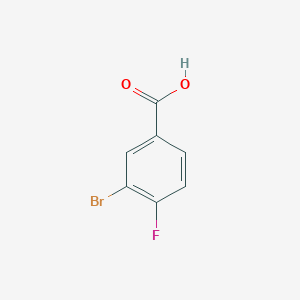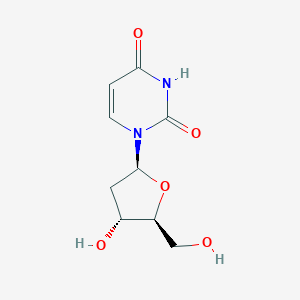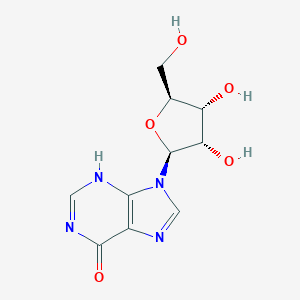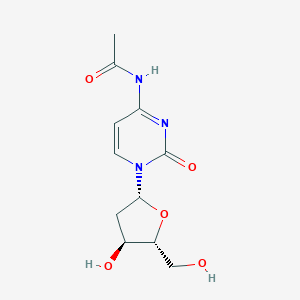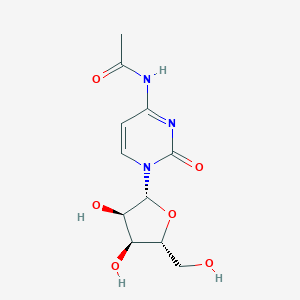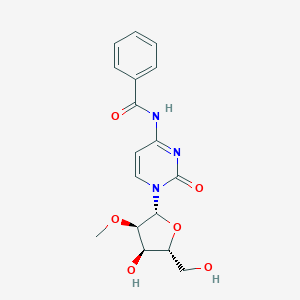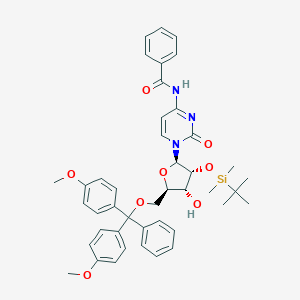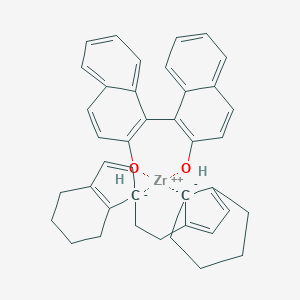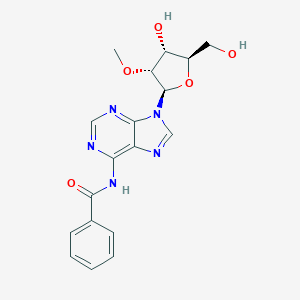
Sodium (S)-3-hydroxybutanoate
Descripción general
Descripción
Mesilato de casopitant: es un antagonista del receptor de neuroquinina 1 que se ha investigado por su potencial para prevenir las náuseas y los vómitos inducidos por la quimioterapia. Inicialmente fue desarrollado por GlaxoSmithKline y ha demostrado ser prometedor en ensayos clínicos por su eficacia en la reducción de las náuseas y los vómitos en pacientes que se someten a quimioterapia altamente emética .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: : La síntesis del mesilato de casopitant implica múltiples pasos, incluyendo la formación del anillo de piperidina y la introducción de varios grupos funcionales. Los pasos clave incluyen:
- Formación del anillo de piperidina.
- Introducción de los grupos trifluorometilo.
- Acoplamiento del derivado de piperidina con los grupos fenilo apropiados.
- Formación de la sal de mesilato.
Métodos de Producción Industrial: : La producción industrial del mesilato de casopitant sigue una ruta de síntesis similar, pero está optimizada para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento, métodos de purificación eficientes y medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: : El mesilato de casopitant se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden utilizarse para modificar los grupos funcionales de la molécula.
Sustitución: Las reacciones de sustitución son comunes, donde se pueden introducir o reemplazar diferentes grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos en las reacciones de sustitución.
Productos Principales: : Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales .
Aplicaciones Científicas De Investigación
Química: Utilizado como compuesto modelo para estudiar antagonistas del receptor de neuroquinina 1.
Biología: Investigado por sus efectos sobre los receptores de neuroquinina 1 en varios sistemas biológicos.
Medicina: Primordialmente estudiado por su potencial para prevenir las náuseas y los vómitos inducidos por la quimioterapia. También se ha explorado su posible uso en el tratamiento de otras afecciones como la ansiedad y la depresión.
Industria: Utilizado en el desarrollo de formulaciones antieméticas y como compuesto de referencia en la investigación farmacéutica .
Mecanismo De Acción
El mesilato de casopitant ejerce sus efectos antagonizando el receptor de neuroquinina 1, que está involucrado en la respuesta emética. Al bloquear este receptor, el mesilato de casopitant previene la unión de la sustancia P, un neuropéptido que desencadena las náuseas y los vómitos. Este mecanismo lo hace eficaz para reducir las náuseas y los vómitos inducidos por la quimioterapia .
Comparación Con Compuestos Similares
Compuestos Similares
Aprepitant: Otro antagonista del receptor de neuroquinina 1 utilizado para prevenir las náuseas y los vómitos inducidos por la quimioterapia.
Fosaprepitant: Un profármaco de aprepitant con aplicaciones similares.
Rolapitant: Un antagonista del receptor de neuroquinina 1 de acción prolongada.
Singularidad: : El mesilato de casopitant es único en su afinidad de unión específica y su perfil farmacocinético, lo que puede ofrecer ventajas en términos de eficacia y duración de la acción en comparación con otros antagonistas del receptor de neuroquinina 1 .
Propiedades
IUPAC Name |
sodium;(3S)-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPUSGBJDWCHKC-DFWYDOINSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


